2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene
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Overview
Description
2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields such as organic semiconductors, organic light-emitting diodes (OLEDs), and pharmaceuticals . The compound this compound is particularly interesting due to its unique structure, which includes ethynylphenyl groups attached to the thiophene ring, making it a subject of interest in materials science and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene typically involves the coupling of ethynylphenyl groups to a thiophene core. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,5-dibromothiophene with ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane groups.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylene or ethane derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of organic semiconductors, OLEDs, and other electronic materials.
Mechanism of Action
The mechanism of action of 2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene largely depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in semiconductors and OLEDs. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2,5-Diethynylthiophene: Lacks the phenyl groups, making it less bulky and potentially less stable.
2,5-Bis(phenylethynyl)thiophene: Similar structure but without the ethynyl groups, affecting its electronic properties.
2,5-Diphenylthiophene: Lacks the ethynyl linkages, resulting in different reactivity and applications.
Uniqueness
2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene is unique due to the presence of both ethynyl and phenyl groups attached to the thiophene ring. This combination imparts distinct electronic properties, making it particularly valuable in materials science and organic electronics .
Properties
CAS No. |
681026-04-0 |
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Molecular Formula |
C24H12S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,5-bis[2-(2-ethynylphenyl)ethynyl]thiophene |
InChI |
InChI=1S/C24H12S/c1-3-19-9-5-7-11-21(19)13-15-23-17-18-24(25-23)16-14-22-12-8-6-10-20(22)4-2/h1-2,5-12,17-18H |
InChI Key |
SXYBKISXMASFKY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C#CC2=CC=C(S2)C#CC3=CC=CC=C3C#C |
Origin of Product |
United States |
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